molecular formula C11H18N2O3 B12092022 Tert-butyl 3-(cyanomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate

Tert-butyl 3-(cyanomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B12092022
M. Wt: 226.27 g/mol
InChI Key: TXUAAFBIWAVEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(cyanomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(cyanomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: The cyanomethyl and hydroxymethyl groups can be introduced through nucleophilic substitution or addition reactions.

    Protection and Deprotection Steps: The tert-butyl group is often used as a protecting group for the carboxylate functionality, which can be introduced and later removed under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen with palladium catalyst).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Biology Medicine : Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents. Industry : Used in the production of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylate derivatives: Compounds with similar azetidine ring structures but different substituents.

    Cyanomethyl and Hydroxymethyl Substituted Compounds: Compounds with similar functional groups but different core structures.

Uniqueness

  • The combination of the azetidine ring with cyanomethyl and hydroxymethyl groups provides unique chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-(cyanomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13,8-14)4-5-12/h14H,4,6-8H2,1-3H3

InChI Key

TXUAAFBIWAVEHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC#N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.